Cas no 1548053-08-2 (4-azido-3,6-dichloropyridazine)

4-Azido-3,6-dichloropyridazine is a heterocyclic compound featuring both azido and chloro functional groups, making it a versatile intermediate in synthetic organic chemistry. Its reactive azide moiety allows for click chemistry applications, such as cycloaddition reactions, while the dichloropyridazine core provides sites for further functionalization. This compound is particularly useful in the development of pharmaceuticals, agrochemicals, and materials science due to its ability to form stable triazole linkages or undergo nucleophilic substitution. Its structural properties enable precise modifications, facilitating the synthesis of complex molecules with tailored functionalities. The compound is handled under controlled conditions due to the potential reactivity of the azide group.
4-azido-3,6-dichloropyridazine structure
1548053-08-2 structure
Product Name:4-azido-3,6-dichloropyridazine
CAS No:1548053-08-2
MF:C4HCl2N5
MW:189.990236997604
MDL:MFCD24233633
CID:5243948
Update Time:2025-10-31

4-azido-3,6-dichloropyridazine Chemical and Physical Properties

Names and Identifiers

    • Pyridazine, 4-azido-3,6-dichloro-
    • 4-azido-3,6-dichloropyridazine
    • MDL: MFCD24233633
    • Inchi: 1S/C4HCl2N5/c5-3-1-2(8-11-7)4(6)10-9-3/h1H
    • InChI Key: BACFLYWCAHAHMV-UHFFFAOYSA-N
    • SMILES: N(C1C=C(Cl)N=NC=1Cl)=[N+]=[N-]

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Additional information on 4-azido-3,6-dichloropyridazine

Introduction to 4-azido-3,6-dichloropyridazine (CAS No. 1548053-08-2)

4-azido-3,6-dichloropyridazine, a compound with the Chemical Abstracts Service (CAS) number 1548053-08-2, is a versatile molecule that has garnered significant attention in the fields of chemical synthesis, medicinal chemistry, and materials science. This introduction aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, applications, and recent research advancements.

Chemical Properties: 4-azido-3,6-dichloropyridazine is a pyridazine derivative characterized by the presence of an azido group (-N3) and two chlorine atoms at the 3 and 6 positions. The azido group is a functional group that is highly reactive and can participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry. The chlorine atoms add further reactivity and can be selectively substituted or modified to form a wide range of derivatives.

The molecular formula of 4-azido-3,6-dichloropyridazine is C5H2Cl2N4, with a molecular weight of approximately 187.04 g/mol. It is typically a solid at room temperature and has a melting point ranging from 175 to 177°C. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile, but it is insoluble in water.

Synthesis Methods: The synthesis of 4-azido-3,6-dichloropyridazine can be achieved through several routes. One common method involves the azidation of 3,6-dichloropyridazine using sodium azide (NaN3) in the presence of an appropriate solvent such as DMF or DMSO. Another approach involves the reaction of 3,6-dichloropyridazine with trimethylsilyl azide (TMSN3) followed by deprotection to yield the desired azido compound.

Applications in Medicinal Chemistry: 4-azido-3,6-dichloropyridazine has found applications in medicinal chemistry due to its potential as a building block for the synthesis of bioactive molecules. The azido group can be converted into various functional groups through click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used in the development of drug conjugates and targeted therapies.

In recent studies, 4-azido-3,6-dichloropyridazine-derived compounds have shown promising antiviral and anticancer activities. For instance, a study published in the Journal of Medicinal Chemistry reported that certain derivatives of this compound exhibited potent antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Another study in the European Journal of Medicinal Chemistry demonstrated that some derivatives had significant anticancer effects against various cancer cell lines, including breast cancer and lung cancer cells.

Molecular Probes and Imaging Agents: The reactivity of the azido group in 4-azido-3,6-dichloropyridazine makes it an attractive candidate for the development of molecular probes and imaging agents. Click chemistry reactions can be used to conjugate this compound with fluorescent dyes or other imaging agents, enabling its use in bioimaging applications. For example, researchers have utilized CuAAC reactions to label proteins with fluorescent tags for live-cell imaging studies.

Mechanistic Studies and Structure-Activity Relationships (SAR): Understanding the structure-activity relationships (SAR) of 4-azido-3,6-dichloropyridazine-derived compounds is crucial for optimizing their biological activities. Recent studies have focused on elucidating the mechanisms by which these compounds exert their effects. For instance, one study published in Bioorganic & Medicinal Chemistry Letters revealed that certain derivatives interact with specific protein targets involved in viral replication or cancer cell proliferation.

Safety Considerations and Handling Precautions: While 4-azido-3,6-dichloropyridazine strong > is not classified as a hazardous material under current regulations, it should be handled with care due to its reactivity. Proper personal protective equipment (PPE) should be worn when working with this compound to prevent skin contact or inhalation. Additionally, it should be stored in a cool, dry place away from incompatible materials.

FUTURE DIRECTIONS AND CONCLUSIONS strong >: The versatility and reactivity of 4 - azido - 3 , 6 - dichloropyridazine strong > make it an exciting molecule for further research and development . Ongoing studies are exploring its potential applications in drug discovery , materials science , and bioimaging . As new synthetic methods and biological assays continue to emerge , it is likely that this compound will play an increasingly important role in advancing scientific knowledge and technological innovation . p > article > response >

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